![molecular formula C12H18N4OS B12453622 N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)
N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide is a complex organic compound with the molecular formula C12H18N4OS. This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the dimethylamino and propenoyl groups further adds to its chemical complexity and potential reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Propenoyl Group:
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylformamide
- **N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylacetamide
Uniqueness
N’-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, coupled with the dimethylamino and propenoyl groups, makes it a versatile compound for various applications in research and industry .
Biologische Aktivität
N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine is a complex organic compound with significant potential in biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C₁₂H₁₈N₄OS
- Molecular Weight : 266.37 g/mol
- IUPAC Name : N'-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
- InChI Key : PVMAWJZIHWQALU-QZEOAWFLSA-N
The compound features a thiazole ring and a dimethylamino group, which contribute to its reactivity and biological properties.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : Reacting a suitable α-haloketone with thiourea under basic conditions.
- Introduction of the Propenoyl Group : Utilizing 3-(dimethylamino)prop-2-enoyl chloride.
- Dimethylation : Finalizing the structure by dimethylating the amino group using dimethyl sulfate.
Industrial production may employ automated systems for higher yields and purity, optimizing reaction conditions for scalability.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, in vitro tests on various human lung cancer cell lines (A549, HCC827, NCI-H358) revealed promising cytotoxicity profiles:
Compound | Cell Line | IC₅₀ (μM) | Assay Type |
---|---|---|---|
5 | A549 | 2.12 ± 0.21 | 2D |
6 | HCC827 | 5.13 ± 0.97 | 2D |
8 | NCI-H358 | 6.75 ± 0.19 | 2D |
These findings suggest that such compounds can effectively inhibit tumor growth while maintaining lower toxicity towards normal cells, such as MRC-5 lung fibroblasts .
The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets may vary depending on the application but are believed to involve interactions with DNA and protein kinases, which are crucial in cancer cell proliferation and survival .
Case Studies
- Antibacterial Activity : Similar thiazole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with thiazole structures exhibited inhibition zones comparable to standard antibiotics like Ciprofloxacin .
- Cell Viability Assays : In studies comparing the effects of this compound with established chemotherapeutic agents, it was found that while the compound was effective against cancer cells, it demonstrated moderate cytotoxicity towards healthy cells, indicating a potential therapeutic window for further development .
Eigenschaften
Molekularformel |
C12H18N4OS |
---|---|
Molekulargewicht |
266.37 g/mol |
IUPAC-Name |
N'-[5-[3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C12H18N4OS/c1-9-11(10(17)6-7-15(2)3)18-12(14-9)13-8-16(4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
PVMAWJZIHWQALU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N=CN(C)C)C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.